Ethyl 1H-benzo[g]indazole-3-carboxylate
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Overview
Description
Ethyl 1H-benzo[g]indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-benzo[g]indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole core, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound . Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-benzo[g]indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine, typically using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and hydrazines.
Substitution: Introduction of halogens, nitro groups, and sulfonic acids.
Scientific Research Applications
Ethyl 1H-benzo[g]indazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1H-benzo[g]indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Indole-3-carboxylate: Shares a similar indole core but differs in the position and type of substituents.
1H-indazole-3-carboxylate: Similar core structure but lacks the ethyl group.
Ethyl indole-3-carboxylate: Similar ester group but different core structure.
Uniqueness: Ethyl 1H-benzo[g]indazole-3-carboxylate stands out due to its unique combination of the indazole core and the ethyl carboxylate group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2H-benzo[g]indazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
SMBOTPQVJBWEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=CC=CC=C3C2=NN1 |
Origin of Product |
United States |
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